molecular formula C16H27N5O3S2 B2688998 N-(2-methoxyethyl)-2-((5-(4-pivaloylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105228-16-7

N-(2-methoxyethyl)-2-((5-(4-pivaloylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2688998
CAS No.: 1105228-16-7
M. Wt: 401.54
InChI Key: VNGKBFYKQHHNRN-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-((5-(4-pivaloylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H27N5O3S2 and its molecular weight is 401.54. The purity is usually 95%.
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Scientific Research Applications

Antagonistic Properties

Research has highlighted the significance of thiazole and thiadiazole derivatives, including compounds similar to the specified chemical, as potent and selective antagonists for human adenosine A3 receptors. These compounds exhibit increased binding affinity and selectivity, suggesting their potential in modulating adenosine A3 receptor activities, which are implicated in various physiological and pathological processes (Jung et al., 2004).

Insecticidal Assessment

A precursor related to the specified compound has been utilized in synthesizing heterocycles with significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agriculture for pest management (Fadda et al., 2017).

Anticancer and Antiviral Activities

Novel thiadiazole derivatives have demonstrated promising anticancer and antiviral activities. These compounds have been evaluated for their effectiveness against specific cancer cell lines and viruses, indicating their potential in therapeutic applications for treating cancer and viral infections (Havrylyuk et al., 2013; Mohammadi-Farani et al., 2014).

Antimicrobial Evaluation

Research into benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety has indicated good antibacterial and antifungal activities, with some compounds showing superior effects compared to standard treatments. This positions such compounds as potential candidates for addressing microbial resistance issues (Tang et al., 2019).

Properties

IUPAC Name

2-[[5-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O3S2/c1-16(2,3)13(23)20-6-8-21(9-7-20)14-18-19-15(26-14)25-11-12(22)17-5-10-24-4/h5-11H2,1-4H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGKBFYKQHHNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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